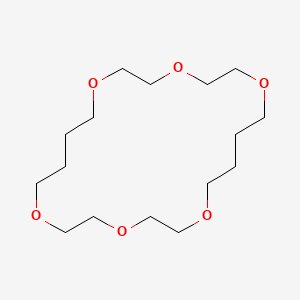
1,4,7,12,15,18-Hexaoxacyclodocosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,12,15,18-Hexaoxacyclodocosane is a chemical compound with the molecular formula C16H24O10. It is a cyclic ether, specifically a crown ether, which is known for its ability to form stable complexes with various cations. This compound is of significant interest in the field of chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7,12,15,18-Hexaoxacyclodocosane can be synthesized through a series of organic reactions involving the formation of ether linkages. One common method involves the cyclization of linear polyethers under specific conditions to form the cyclic structure. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,4,7,12,15,18-Hexaoxacyclodocosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The ether linkages in the compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ethers.
Scientific Research Applications
1,4,7,12,15,18-Hexaoxacyclodocosane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential use in biological systems, particularly in the transport of ions across cell membranes.
Medicine: Research is ongoing into its potential therapeutic applications, including drug delivery systems.
Industry: It is used in various industrial processes, such as the separation and purification of specific ions.
Mechanism of Action
The mechanism by which 1,4,7,12,15,18-Hexaoxacyclodocosane exerts its effects involves the formation of stable complexes with cations. The cyclic structure of the compound allows it to encapsulate cations, stabilizing them and facilitating their transport or separation. The molecular targets and pathways involved depend on the specific application, such as ion transport in biological systems or complex formation in chemical processes.
Comparison with Similar Compounds
18-Crown-6: Another crown ether with a similar structure but different ring size.
15-Crown-5: A smaller crown ether with five ether linkages.
12-Crown-4: An even smaller crown ether with four ether linkages.
Uniqueness: 1,4,7,12,15,18-Hexaoxacyclodocosane is unique due to its specific ring size and the number of ether linkages, which confer distinct properties and reactivity compared to other crown ethers. Its ability to form stable complexes with a wide range of cations makes it particularly valuable in various applications.
Properties
CAS No. |
62708-71-8 |
|---|---|
Molecular Formula |
C16H32O6 |
Molecular Weight |
320.42 g/mol |
IUPAC Name |
1,4,7,12,15,18-hexaoxacyclodocosane |
InChI |
InChI=1S/C16H32O6/c1-2-6-18-10-14-22-16-12-20-8-4-3-7-19-11-15-21-13-9-17-5-1/h1-16H2 |
InChI Key |
OKQWQIOITXVTOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOCCOCCOCCCCOCCOCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-3-methylaniline](/img/structure/B14518249.png)
![1-[(3-Aminopropyl)amino]pentadecan-2-OL](/img/structure/B14518257.png)
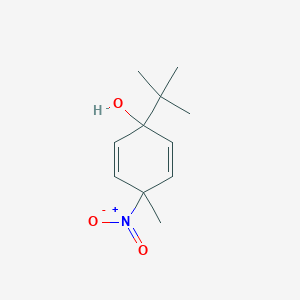
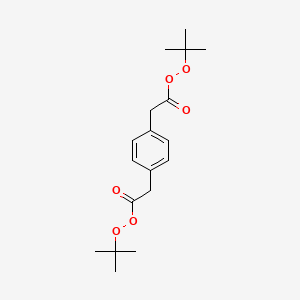
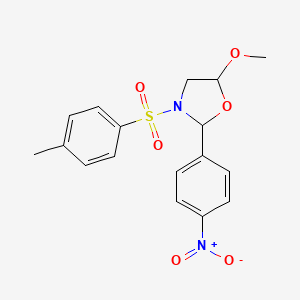

![2-[(2-Chloroethyl)amino]ethyl 2-hydroxyoctadecanoate](/img/structure/B14518286.png)
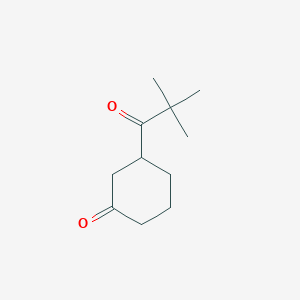
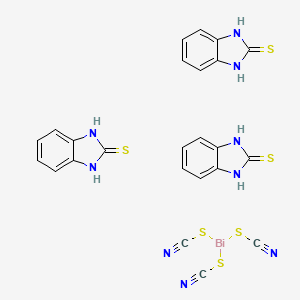
![N-[Cyano(2-nitrophenyl)methyl]-N-methylbenzamide](/img/structure/B14518294.png)

![1,1'-Oxybis[2,3,5,6-tetrabromo-4-(chloromethyl)benzene]](/img/structure/B14518308.png)
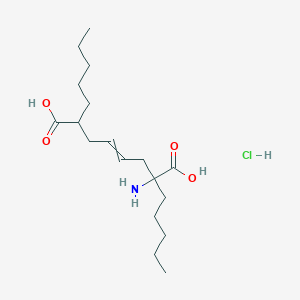
![Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14518321.png)
